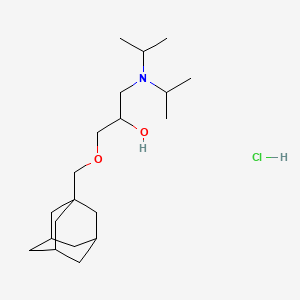

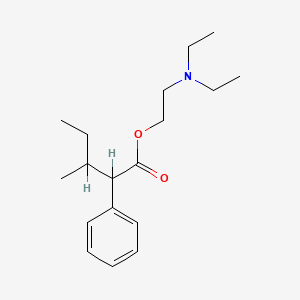

2-Propanol, 1-(1-adamantylmethoxy)-3-diisopropylamino-, hydrochloride

説明

2-Propanol, 1-(1-adamantylmethoxy)-3-diisopropylamino-, hydrochloride, also known as Memantine hydrochloride, is a medication used for the treatment of Alzheimer's disease. It was first synthesized in 1968 by Eli Lilly and Company, and it was approved by the US Food and Drug Administration (FDA) in 2003. Memantine hydrochloride is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means it blocks the activity of glutamate, a neurotransmitter that plays a role in learning and memory.

科学的研究の応用

Asymmetric Synthesis and Metabolism

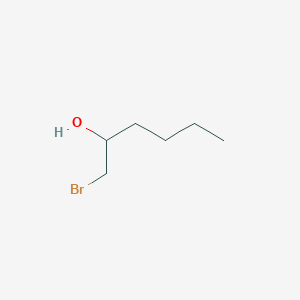

- Asymmetric synthesis of a related compound, 3-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-1-(isopropylamino)-2-propanol, has been described. This research facilitates the study of polymorphically controlled metabolic processes in pharmacology (Shetty & Nelson, 1988).

Ligands for Catalytic Enantioselective Reactions

- Modular amino alcohol ligands, including derivatives containing bulky alkyl groups like 1-adamantyl, have been synthesized for use in catalytic enantioselective additions to aldehydes, demonstrating high enantioselectivities (Jimeno et al., 2003).

Dehydration Reactions in Zeolites

- 2-Propanol has been used in studies on dehydration reactions over alkali cation-exchanged zeolites, providing insights into reaction mechanisms and catalysis (Jacobs, Tielen, & Uytterhoeven, 1977).

Pharmaceutical Analysis Using Electrodes

- Propranolol hydrochloride, a closely related compound, has been analyzed using electrodes selective to its cation form. This method, characterized by simplicity and speed, could be applicable to similar compounds (Kartamyshev, Ryasenskii, & Gorelov, 2002).

Competing Hydride Transfers in Hydrogenation

- Studies on competing intermolecular and intramolecular hydride transfers during the ionic hydrogenation of derivatives like (2-alkoxyphenyl)di(1-adamantyl)methanols provide insights into reaction mechanisms and stereochemistry (Lomas & Vaissermann, 1999).

Synthesis and Biological Activity

- The synthesis and potential biological activity of various derivatives, including 1-aryl-3-phenethylamino-1-propanone hydrochlorides, offer insights into the development of new pharmaceutical compounds (Mete, Gul, & Kazaz, 2007).

Enzymatic Resolution in Biotechnology

- Enzymatic resolution of 2-phenoxy-1-propanols using Achromobacter sp. lipase has been explored, showcasing the application in stereochemistry and enzyme catalysis (Miyazawa et al., 2001).

特性

IUPAC Name |

1-(1-adamantylmethoxy)-3-[di(propan-2-yl)amino]propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37NO2.ClH/c1-14(2)21(15(3)4)11-19(22)12-23-13-20-8-16-5-17(9-20)7-18(6-16)10-20;/h14-19,22H,5-13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRPBMNNWMBJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(COCC12CC3CC(C1)CC(C3)C2)O)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70950548 | |

| Record name | 1-[(Adamantan-1-yl)methoxy]-3-[di(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27866-21-3 | |

| Record name | 2-Propanol, 1-(1-adamantylmethoxy)-3-diisopropylamino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027866213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(Adamantan-1-yl)methoxy]-3-[di(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

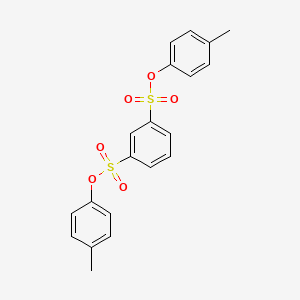

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

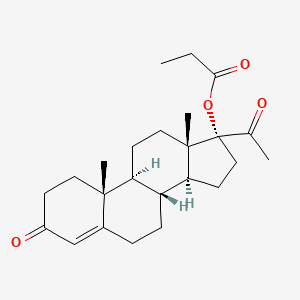

![(17-acetyl-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B1654746.png)

![7H-Furo[3,2-g][1]benzopyran-7-one, 4,9-bis(acetyloxy)-](/img/structure/B1654748.png)

![2,3-Dihydrofuro[2,3-b]pyridine](/img/structure/B1654761.png)